molecular formula C16H20ClNOS B12735316 4-((2-(2-(Methylamino)propyl)phenyl)thio)phenol hydrochloride CAS No. 128959-34-2

4-((2-(2-(Methylamino)propyl)phenyl)thio)phenol hydrochloride

Cat. No.: B12735316
CAS No.: 128959-34-2
M. Wt: 309.9 g/mol
InChI Key: GLKXACZHDXZUGR-UHFFFAOYSA-N
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Description

4-((2-(2-(Methylamino)propyl)phenyl)thio)phenol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phenol group, a methylamino group, and a thioether linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-(Methylamino)propyl)phenyl)thio)phenol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(2-(Methylamino)propyl)phenyl)thio)phenol with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-(Methylamino)propyl)phenyl)thio)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thioether linkage can be reduced to form thiols.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the thioether linkage can produce thiols.

Scientific Research Applications

4-((2-(2-(Methylamino)propyl)phenyl)thio)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((2-(2-(Methylamino)propyl)phenyl)thio)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-[2-(methylamino)ethyl]-: Shares a similar phenol and methylamino structure but lacks the thioether linkage.

    4-(2-(Methylamino)propoxy)phenol hydrochloride: Similar in structure but with an ether linkage instead of a thioether.

Uniqueness

4-((2-(2-(Methylamino)propyl)phenyl)thio)phenol hydrochloride is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.

Properties

CAS No.

128959-34-2

Molecular Formula

C16H20ClNOS

Molecular Weight

309.9 g/mol

IUPAC Name

4-[2-[2-(methylamino)propyl]phenyl]sulfanylphenol;hydrochloride

InChI

InChI=1S/C16H19NOS.ClH/c1-12(17-2)11-13-5-3-4-6-16(13)19-15-9-7-14(18)8-10-15;/h3-10,12,17-18H,11H2,1-2H3;1H

InChI Key

GLKXACZHDXZUGR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)NC.Cl

Origin of Product

United States

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